N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide: is an organic compound that features a picolinamide core substituted with furan and thiophene groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide typically involves the following steps:
Formation of the Picolinamide Core: This can be achieved by reacting picolinic acid with an amine under dehydrating conditions.
Substitution with Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halide precursors.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings can undergo oxidation reactions, potentially leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions might target the amide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide: may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene groups could facilitate binding to hydrophobic pockets in proteins, while the picolinamide core might participate in hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide
- N-(furan-3-ylmethyl)-N-(thiophen-3-ylmethyl)picolinamide
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)picolinamide
Uniqueness
The unique combination of furan and thiophene groups in N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)picolinamide might confer distinct electronic properties, making it particularly interesting for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-16(15-5-1-2-7-17-15)18(10-13-6-8-20-12-13)11-14-4-3-9-21-14/h1-9,12H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNRPVYAZDPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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